Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate
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Overview
Description
Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate is a chemical compound with the molecular formula C7H5BrN2O5. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its bromine, hydroxyl, and nitro functional groups, which contribute to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a pyridine derivative, followed by bromination and esterification. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the transformations . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions produce amino-substituted compounds .
Scientific Research Applications
Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate can be compared with other similar compounds, such as:
5-Bromo-2-hydroxy-3-nitropyridine: This compound shares the bromine and nitro groups but lacks the ester functionality, leading to different reactivity and applications.
Methyl 3-bromo-5-nitropyridine-2-carboxylate:
The presence of the hydroxyl group in this compound makes it unique, providing additional sites for chemical reactions and interactions, which can be advantageous in various applications .
Properties
IUPAC Name |
methyl 3-bromo-5-nitro-6-oxo-1H-pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O5/c1-15-7(12)5-3(8)2-4(10(13)14)6(11)9-5/h2H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZSPXOINPXAPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=O)N1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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